1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and environmental impact.
Future Directions
This involves identifying areas of further research, such as potential applications of the compound and unanswered questions about its properties or reactivity.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For “1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine”, it appears that more research may be needed.
properties
IUPAC Name |
1-benzhydryl-4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrCl2N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHDJXBZBBWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
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